molecular formula C12H12ClNS B12118677 2-Thiophenemethanamine, 5-chloro-alpha-(2-methylphenyl)- CAS No. 1152562-34-9

2-Thiophenemethanamine, 5-chloro-alpha-(2-methylphenyl)-

Katalognummer: B12118677
CAS-Nummer: 1152562-34-9
Molekulargewicht: 237.75 g/mol
InChI-Schlüssel: QUHCPBMDBJQHPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Thiophenemethanamine, 5-chloro-alpha-(2-methylphenyl)- is an organic compound with a complex structure that includes a thiophene ring, a methanamine group, a chlorine atom, and a methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenemethanamine, 5-chloro-alpha-(2-methylphenyl)- typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

    Introduction of the Methanamine Group: The methanamine group is introduced via a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated thiophene derivative.

    Chlorination: The chlorine atom is introduced through a halogenation reaction, often using reagents like thionyl chloride or chlorine gas.

    Attachment of the Methylphenyl Group: The methylphenyl group is attached through a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with a benzene derivative in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Thiophenemethanamine, 5-chloro-alpha-(2-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated derivatives, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-Thiophenemethanamine, 5-chloro-alpha-(2-methylphenyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Wirkmechanismus

The mechanism of action of 2-Thiophenemethanamine, 5-chloro-alpha-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Thiophenemethanamine: Lacks the chlorine and methylphenyl groups, resulting in different chemical properties and reactivity.

    5-Chloro-2-thiophenemethanamine: Similar structure but without the methylphenyl group, leading to variations in biological activity and applications.

    Alpha-(2-methylphenyl)-2-thiophenemethanamine:

Uniqueness

2-Thiophenemethanamine, 5-chloro-alpha-(2-methylphenyl)- is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.

Eigenschaften

CAS-Nummer

1152562-34-9

Molekularformel

C12H12ClNS

Molekulargewicht

237.75 g/mol

IUPAC-Name

(5-chlorothiophen-2-yl)-(2-methylphenyl)methanamine

InChI

InChI=1S/C12H12ClNS/c1-8-4-2-3-5-9(8)12(14)10-6-7-11(13)15-10/h2-7,12H,14H2,1H3

InChI-Schlüssel

QUHCPBMDBJQHPO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1C(C2=CC=C(S2)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.